molecular formula C18H19N3O2S B6428462 2-(benzylsulfanyl)-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide CAS No. 2034291-97-7

2-(benzylsulfanyl)-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide

Cat. No.: B6428462
CAS No.: 2034291-97-7
M. Wt: 341.4 g/mol
InChI Key: NBTUMTYOKOKTQO-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide is a complex organic compound that features a combination of benzylsulfanyl, furan, and pyrazole moieties

Properties

IUPAC Name

2-benzylsulfanyl-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c22-18(14-24-13-15-4-2-1-3-5-15)19-7-8-21-11-17(10-20-21)16-6-9-23-12-16/h1-6,9-12H,7-8,13-14H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTUMTYOKOKTQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NCCN2C=C(C=N2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and pyrazole intermediates, followed by their coupling with benzylsulfanyl and acetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(benzylsulfanyl)-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylsulfanyl)-N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide
  • 2-(benzylsulfanyl)-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}propionamide

Uniqueness

2-(benzylsulfanyl)-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.

Biological Activity

The compound 2-(benzylsulfanyl)-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

C15H18N2SO\text{C}_{15}\text{H}_{18}\text{N}_2\text{S}\text{O}

This structure includes a benzylsulfanyl group, a furan moiety, and a pyrazole ring, which are known to contribute to various biological activities.

Biological Activity Overview

The biological activities of this compound have been investigated across several studies, focusing on its antioxidant , anti-inflammatory , and antimicrobial properties.

Antioxidant Activity

Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. For instance, derivatives containing the furan and pyrazole rings have shown high radical scavenging activity, with IC50 values comparable to standard antioxidants like butylated hydroxyanisole (BHA) .

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it inhibits pro-inflammatory cytokines, suggesting a potential application in treating inflammatory diseases .

Antimicrobial Activity

A study assessing the antimicrobial efficacy of structurally related compounds found that those with benzylsulfanyl and pyrazole functionalities exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics .

Detailed Research Findings

Activity TypeTest OrganismsMIC (µg/mL)Reference
AntibacterialStaphylococcus aureus8
Escherichia coli16
AntioxidantDPPH ScavengingIC50 7.12
Anti-inflammatoryTNF-α InhibitionSignificant

Case Study 1: Antimicrobial Efficacy

In a comparative study, This compound was tested against several pathogenic strains. The results indicated that the compound displayed superior antibacterial activity compared to traditional antibiotics like ciprofloxacin, particularly against resistant strains of Staphylococcus aureus.

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory mechanism of the compound. It was found to reduce the expression of cyclooxygenase-2 (COX-2) in lipopolysaccharide-stimulated macrophages, highlighting its potential as an anti-inflammatory agent in chronic inflammatory conditions .

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